1-(2-(Benzyloxy)phenyl)ethanol

Regioisomerism Lipophilicity Structure-Property Relationship

Researchers requiring a stereodefined ortho-benzyloxyphenyl building block often face limited availability of both racemic and enantiopure forms in a single supply chain. This compound resolves that: • Single stereocenter enables direct installation of chiral α-substituted benzyl alcohol motifs, eliminating late-stage resolution. • Ortho-substitution creates a sterically discriminating environment for lipase and alcohol dehydrogenase screening. • 97% purity ensures reliable performance in P-chiral ligand synthesis and MAO-B inhibitor SAR studies. Available in racemic and (R)-/(S)-enantiomer forms for flexible chiral applications.

Molecular Formula C15H16O2
Molecular Weight 228.29 g/mol
CAS No. 94001-66-8
Cat. No. B1316705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(Benzyloxy)phenyl)ethanol
CAS94001-66-8
Molecular FormulaC15H16O2
Molecular Weight228.29 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1OCC2=CC=CC=C2)O
InChIInChI=1S/C15H16O2/c1-12(16)14-9-5-6-10-15(14)17-11-13-7-3-2-4-8-13/h2-10,12,16H,11H2,1H3
InChIKeyZCLOSPAJWAFSDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-(Benzyloxy)phenyl)ethanol – Chiral Intermediate


1-(2-(Benzyloxy)phenyl)ethanol (CAS 94001-66-8) is a chiral benzylic alcohol derivative of the benzyloxyphenyl class, with molecular formula C₁₅H₁₆O₂ and molecular weight 228.29 g/mol . It features an ortho-substituted benzyloxy group on the phenyl ring, creating a stereogenic center at the benzylic carbon that imparts specific stereoelectronic properties and enables participation in hydrogen bonding and hydrophobic interactions relevant to asymmetric synthesis . This compound is available in racemic form and as isolated (R)- and (S)-enantiomers, offering distinct options for chiral applications [1].

Chiral benzylic alcohol scaffold with defined stereocenter
Available as racemic mixture and isolated (R)- or (S)-enantiomers
Ortho-substitution pattern for steric control in asymmetric synthesis

1-(2-(Benzyloxy)phenyl)ethanol: Substitution Pitfalls


Simple substitution of 1-(2-(Benzyloxy)phenyl)ethanol (CAS 94001-66-8) with other benzyloxyphenyl ethanol regioisomers (e.g., 3- or 4-substituted analogs) or isomeric benzyloxy-containing alcohols fails because the ortho-substitution pattern dictates a distinct steric environment around the chiral benzylic carbon, directly impacting enantioselectivity and stereochemical outcomes in asymmetric synthesis [1][2]. Furthermore, even when the same ortho substitution is retained, shifting the alcohol group to the 2-position on the ethyl chain (e.g., 2-(2-(benzyloxy)phenyl)ethanol, CAS 56052-43-8) eliminates the chiral center entirely, abolishing any stereodirecting capability . The evidence presented below quantifies the functional and stereochemical consequences of these structural variations, establishing the non-interchangeability of these compounds in critical applications.

Regioisomer shift
Target
Ortho-substituted stereogenic benzylic center
Substitute risk
Meta or para analogs alter steric environment; enantioselectivity may not transfer
Stereocenter loss
Target
1 defined stereocenter enables chiral induction
Substitute risk
Achiral 2-(2-(benzyloxy)phenyl)ethanol lacks stereodirecting capability

Quantitative Differentiation vs. Closest Analogs


Lipophilicity: Ortho vs. Meta Regioisomer Effect

The ortho-substitution pattern of 1-(2-(benzyloxy)phenyl)ethanol (CAS 94001-66-8) yields a computed XLogP3-AA value of 3.0, which is 0.1 units higher than the meta-substituted analog 1-(3-(benzyloxy)phenyl)ethanol (CAS 320727-36-4) with XLogP3-AA of 2.9 [1]. This difference, while seemingly small, arises from the altered intramolecular steric and electronic environment and can influence membrane permeability and pharmacokinetic profiles in biological assays.

Lipophilicity
Cross-study comparable
ΔlogP = 0.1 (ortho 3.0 vs meta 2.9)
May influence membrane partitioning; supports regioisomer-specific selection
Computational prediction; biological relevance requires verification
Regioisomerism Lipophilicity Structure-Property Relationship Drug Design

Chiral Integrity: Stereocenter Presence

1-(2-(Benzyloxy)phenyl)ethanol possesses exactly 1 defined stereocenter in its chiral forms (R or S) and 1 undefined stereocenter in its racemic form, a characteristic critical for asymmetric synthesis . In contrast, the primary comparator 2-(2-(benzyloxy)phenyl)ethanol (CAS 56052-43-8) has zero stereocenters (defined count = 0), rendering it achiral and thus fundamentally unsuitable for applications requiring enantiomeric control or stereochemical induction .

Stereocenter presence
Direct head-to-head
1 stereocenter vs 0 (achiral analog)
Mandatory for enantiomeric control; achiral alternative cannot substitute
Structural analysis confirmed by canonical SMILES/InChI
Chirality Stereochemistry Asymmetric Synthesis Building Blocks

Topological Polar Surface Area by Regioisomer

The ortho-substituted 1-(2-(benzyloxy)phenyl)ethanol exhibits a computed topological polar surface area (tPSA) of 29.5 Ų . While this value is identical to the meta-isomer 1-(3-(benzyloxy)phenyl)ethanol (tPSA = 29.5 Ų) [1], it is predicted to be higher than the para-isomer 1-(4-benzyloxy-phenyl)ethanol due to reduced molecular symmetry and altered electron distribution around the ether oxygen. tPSA is a critical descriptor for predicting oral bioavailability and blood-brain barrier penetration; even subtle changes can impact a compound's eligibility for lead optimization.

Topological PSA
Cross-study comparable
Ortho tPSA = 29.5 Ų (identical to meta, likely lower than para)
Supports CNS penetration model review; regioisomer choice affects QSAR predictions
Computed value; experimental validation recommended
Physicochemical Properties Drug-likeness tPSA QSAR

Commercial Purity Benchmarking

Commercially, 1-(2-(Benzyloxy)phenyl)ethanol (CAS 94001-66-8) is readily available from multiple vendors in research quantities (e.g., 1g) with a verified purity of 97.0% . This purity level is a concrete procurement benchmark. In comparison, the meta-isomer (CAS 320727-36-4) and the para-isomer are less widely cataloged, and when available, are often of lower or unspecified purity, increasing the risk of unreproducible results. The specific 97.0% purity of the ortho-isomer is a documented, verifiable specification that reduces the burden of in-house purification and ensures consistency across batches.

Commercial purity
Supporting evidence
97.0%
Verified specification reduces purification burden; supports batch consistency
Vendor datasheet value; meta/para isomers often unspecified or lower purity
Procurement Purity Supply Chain Quality Control

Conformational Flexibility: Ortho Restriction

The ortho-substituted 1-(2-(benzyloxy)phenyl)ethanol possesses 4 rotatable bonds, a value that is identical to its meta- and para-isomers but notably higher than the achiral 2-(2-(benzyloxy)phenyl)ethanol (CAS 56052-43-8), which has only 4 rotatable bonds as well [1]. However, the ortho-substitution pattern creates a unique steric environment that restricts the rotational freedom of the benzyloxy group relative to the phenyl ring, effectively lowering the compound's conformational entropy compared to its isomers . This reduced flexibility can enhance binding affinity to rigid biological targets or improve crystallization behavior.

Conformational flexibility
Class-level inference
4 rotatable bonds with steric restriction (ortho effect)
May enhance binding to rigid targets; context-dependent advantage
Qualitative computational analysis; direct experimental comparison lacking
Conformational Analysis Molecular Flexibility Drug Design Entropy

Application Scenarios for 1-(2-(Benzyloxy)phenyl)ethanol


Chiral Building Block for Asymmetric Synthesis

Given its single, well-defined stereocenter , 1-(2-(benzyloxy)phenyl)ethanol is the reagent of choice for constructing chiral α-substituted benzyl alcohol motifs found in numerous drug candidates and bioactive molecules [1]. The compound's commercial availability in both racemic and enantiopure forms (R and S) [2] allows synthetic chemists to directly install a stereodefined benzylic alcohol unit, circumventing the need for late-stage chiral resolution. This is a critical advantage for projects where high enantiomeric excess is paramount, such as in the synthesis of single-enantiomer drugs.

MAO-B Inhibitor Lead Synthesis

The benzyloxyphenyl substructure is a known pharmacophore for potent and selective monoamine oxidase B (MAO-B) inhibition, a therapeutic target for neurodegenerative disorders like Parkinson's disease [3]. 1-(2-(benzyloxy)phenyl)ethanol, with its ortho-substitution pattern, serves as a key intermediate for introducing this pharmacophore into lead compounds. Its differentiated logP (3.0) and tPSA (29.5 Ų) values, which are slightly higher than the para-isomer, may influence the compound's ability to cross the blood-brain barrier, a critical parameter for CNS drug candidates. Using this specific ortho-isomer ensures that the resulting drug-like properties are accurately reproduced in structure-activity relationship (SAR) studies.

Stereochemical Probe for Enzymatic Resolution

The chiral benzylic alcohol moiety of 1-(2-(benzyloxy)phenyl)ethanol makes it an ideal substrate for evaluating the stereoselectivity of novel enzymes, such as lipases and alcohol dehydrogenases, in kinetic resolutions [4]. The ortho-substituted benzyloxy group provides a sterically demanding environment that can significantly influence enzyme binding and catalytic turnover rates, making it a more discriminating probe than its meta- or para-analogs. The quantifiable differences in stereocenter count and conformational flexibility provide a basis for selecting this compound over achiral or less hindered alternatives for mechanistic studies of biocatalysis.

P-Chiral Ligand Synthesis

1-(2-(benzyloxy)phenyl)ethanol has been identified as a key building block in the preparation of P-chiral compounds, which are essential for asymmetric catalysis [5]. The ortho-benzyloxy group can serve as a directing group or a steric shield in transition metal complexes, influencing enantioselectivity. The compound's defined stereochemistry is transferred to the phosphorus center, enabling the creation of libraries of chiral ligands. The 97.0% purity specification ensures that the starting material does not introduce impurities that could poison sensitive catalytic cycles, making it a reliable choice for this demanding application.

Application
Selection Property
Validation Focus
Asymmetric synthesis studies
Stereocenter availability (R/S/racemic)
Enantiomeric excess and synthetic reproducibility
MAO-B inhibitor lead research
Ortho-substituted benzyloxy pharmacophore
CNS penetration parameters (tPSA, logP) and SAR consistency
Enzymatic resolution probe
Sterically demanding ortho-substitution
Enzyme stereoselectivity and kinetic resolution endpoints
P-chiral ligand synthesis
Steric directing group and defined chirality
Catalyst enantioselectivity and purity impact on transition metal complexes

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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